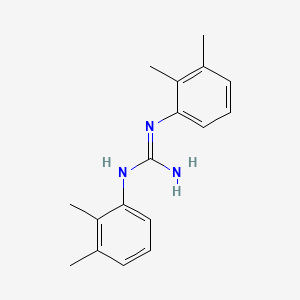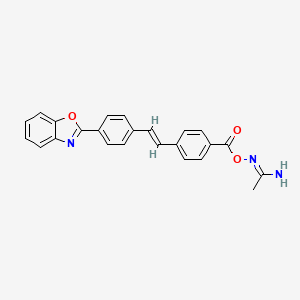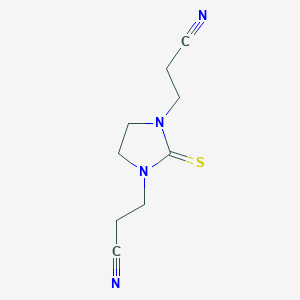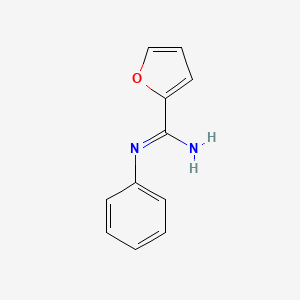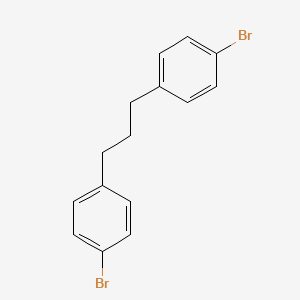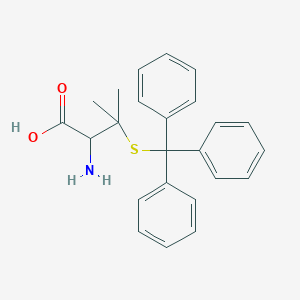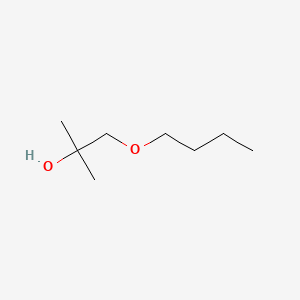
1-Butoxy-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-2-methylpropan-2-ol is an organic compound with the molecular formula C8H18O2. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is known for its use in various industrial applications due to its solvent properties.
Méthodes De Préparation
1-Butoxy-2-methylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropan-2-ol with butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methylpropan-2-ol is replaced by the butoxy group from butyl bromide .
Industrial production of this compound typically involves the catalytic hydration of isobutylene in the presence of an acid catalyst. This method is favored due to its efficiency and scalability .
Analyse Des Réactions Chimiques
1-Butoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alkanes.
Applications De Recherche Scientifique
1-Butoxy-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the preparation of biological samples for analysis, particularly in the extraction and purification of biomolecules.
Medicine: It is utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-butoxy-2-methylpropan-2-ol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution of other substances, enhancing their reactivity and availability. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion .
Comparaison Avec Des Composés Similaires
1-Butoxy-2-methylpropan-2-ol can be compared with other similar compounds such as:
2-Methyl-2-propanol (tert-Butyl alcohol): Both compounds are secondary alcohols, but 2-methyl-2-propanol has a simpler structure and is used primarily as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its specific solvent properties and its effectiveness as a corrosion inhibitor, making it valuable in various industrial and research applications.
Propriétés
Numéro CAS |
3587-69-7 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1-butoxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-10-7-8(2,3)9/h9H,4-7H2,1-3H3 |
Clé InChI |
JCALRHVFTLBTOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


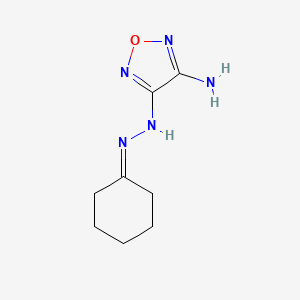
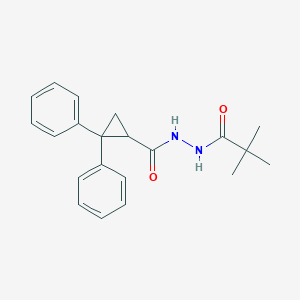
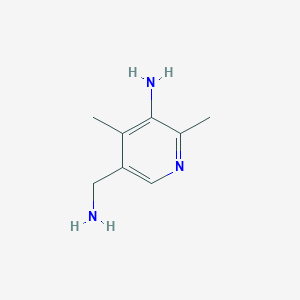
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
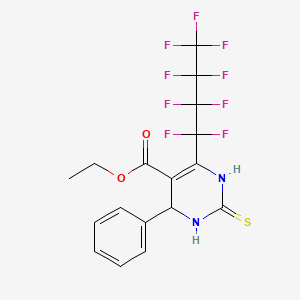
![1-(2-Bicyclo[2.2.1]heptanyl)-3-[[3-(dimethylamino)benzoyl]amino]thiourea](/img/structure/B14156399.png)
